molecular formula C9H15N3 B2944406 4-(1-Methyl-1H-imidazol-5-yl)piperidine CAS No. 147960-44-9

4-(1-Methyl-1H-imidazol-5-yl)piperidine

Cat. No.: B2944406
CAS No.: 147960-44-9
M. Wt: 165.24
InChI Key: GTVAWADYFXSYNA-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a 1-methyl-1H-imidazol-5-yl group. This compound is of interest due to its unique chemical structure, which combines the properties of both piperidine and imidazole rings. These structural features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-imidazol-5-yl)piperidine typically involves the reaction of piperidine with 1-methylimidazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 1-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

4-(1-Methyl-1H-imidazol-5-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound may interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-5-yl)piperidine: Lacks the methyl group on the imidazole ring.

    1-Methyl-4-(1H-imidazol-5-yl)piperidine: Similar structure but different substitution pattern.

Uniqueness

4-(1-Methyl-1H-imidazol-5-yl)piperidine is unique due to the presence of both a piperidine ring and a 1-methyl-1H-imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(3-methylimidazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVAWADYFXSYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147960-44-9
Record name 4-(1-methyl-1H-imidazol-5-yl)piperidine
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